molecular formula C5H8N2 B12973009 5-methyl-1H-pyrrol-3-amine

5-methyl-1H-pyrrol-3-amine

Cat. No.: B12973009
M. Wt: 96.13 g/mol
InChI Key: VCNSJOZDPSPNHO-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrrol-3-amine is an organic compound with the molecular formula C5H8N2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a methyl group at the 5-position and an amino group at the 3-position makes this compound unique and of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrrol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-methyl-2-butanone and ammonia, the compound can be synthesized via a multi-step process involving the formation of intermediate compounds such as 3-methyl-2-buten-1-amine.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert it into more saturated amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrrole compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1H-pyrrol-3-amine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-methyl-1H-pyrrol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the aromatic pyrrole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrrol-3-amine
  • 5-Methyl-1H-pyrrole-2-carboxylic acid
  • 3-Amino-1H-pyrrole

Uniqueness

Compared to similar compounds, 5-methyl-1H-pyrrol-3-amine is unique due to the specific positioning of the methyl and amino groups. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.

Conclusion

This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it a valuable tool in chemical synthesis, biological research, medicinal chemistry, and industrial applications

Properties

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

IUPAC Name

5-methyl-1H-pyrrol-3-amine

InChI

InChI=1S/C5H8N2/c1-4-2-5(6)3-7-4/h2-3,7H,6H2,1H3

InChI Key

VCNSJOZDPSPNHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN1)N

Origin of Product

United States

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